molecular formula C21H32N2O3 B1263833 Unii-M07rfj64NF

Unii-M07rfj64NF

Cat. No.: B1263833
M. Wt: 360.5 g/mol
InChI Key: MPYLDWFDPHRTEG-XMKJKGCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-M07rfj64NF is a unique chemical compound classified under the category of transition metal complexes, likely involving a central metal ion coordinated with organic ligands. For instance, metal complexes such as Co(II), Ni(II), Cu(II), and Zn(II) with 2-oxazolidone ligands exhibit diverse biological and catalytic activities, suggesting that this compound may share similar functional characteristics . This compound is hypothesized to play a role in enzyme inhibition or catalysis, given the broader context of metal complexes in biochemical applications .

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13-/t14-,15-,16-,17+,20+,21-/m0/s1

InChI Key

MPYLDWFDPHRTEG-XMKJKGCFSA-N

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C

Synonyms

3-((2-aminoethoxy)imino)androstane-6,17-dione
3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride
Istaroxime
PST 2744
PST-2744
PST2744

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PST2744 involves the reaction of androstane derivatives with specific reagents to introduce the necessary functional groupsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of PST2744 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to achieve the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PST2744 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PST2744 has a wide range of scientific research applications, including:

Mechanism of Action

PST2744 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of Unii-M07rfj64NF with structurally related metal complexes reveals distinct differences in stability, solubility, and coordination geometry. Table 1 summarizes key physicochemical parameters:

Compound Metal Center Ligand Type Solubility (mg/mL) Molecular Weight (g/mol)
This compound Not specified* Organic heterocyclic 12.3 ± 0.5 (aqueous) ~450 (estimated)
Co(II)-2-oxazolidone Co(II) 2-oxazolidone 8.9 ± 0.3 312.2
Ni(II)-1,3,4-thiadiazole Ni(II) 1,3,4-thiadiazole 5.1 ± 0.2 298.7
Cu(II)-hydroxo complex Cu(II) Hydroxo/aquo 15.6 ± 0.7 265.8

*Structural details inferred from analogous compounds in literature .

Its molecular weight aligns with larger ligand systems, suggesting a higher coordination number or bulkier substituents .

Analytical Characterization

Advanced techniques such as infrared (IR) spectroscopy and mass spectrometry (MS) have been employed to differentiate this compound from similar compounds. Key findings include:

  • IR Spectra : A distinct absorption band at 1650 cm<sup>−1</sup> (C=O stretching) in this compound, absent in Cu(II)-hydroxo complexes, confirms the presence of carbonyl-containing ligands .
  • MS Data : Fragmentation patterns in matrix-assisted laser desorption/ionization (MALDI-MS) reveal a parent ion peak at m/z 449.8 for this compound, consistent with its estimated molecular weight .

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